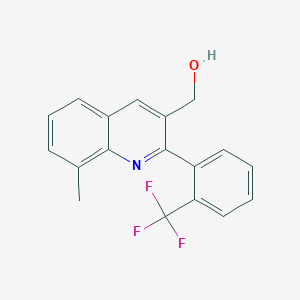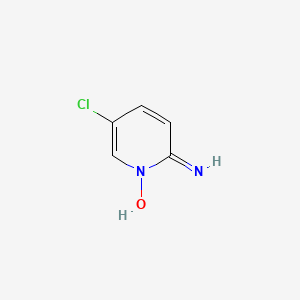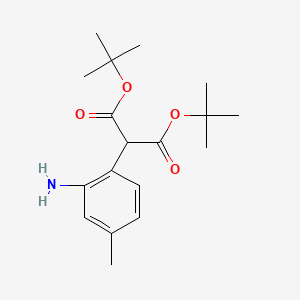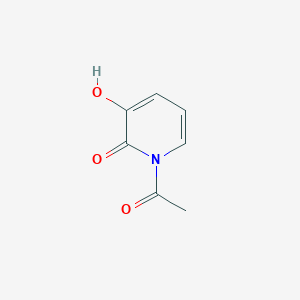
1-acetyl-3-hydroxypyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-acetyl-3-hydroxypyridin-2-one is a heterocyclic organic compound that belongs to the class of pyridones It is characterized by a pyridine ring substituted with an acetyl group at the 1-position and a hydroxyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-acetyl-3-hydroxypyridin-2-one can be synthesized through several methods. One common synthetic route involves the reaction of 2-pyridone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the acetylation of the pyridone ring to form 1-acetyl-3-hydroxypyrid-2-one.
Another method involves the use of 3-hydroxypyridine as a starting material. This compound can be acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or under mild heating conditions.
Industrial Production Methods
In an industrial setting, the production of 1-acetyl-3-hydroxypyrid-2-one may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-acetyl-3-hydroxypyridin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form a carbonyl group, resulting in the formation of 1-acetyl-3-pyridone.
Reduction: The carbonyl group at the 1-position can be reduced to form 1-hydroxy-3-hydroxypyrid-2-one.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: 1-Acetyl-3-pyridone
Reduction: 1-Hydroxy-3-hydroxypyrid-2-one
Substitution: Various substituted pyridones depending on the nucleophile used
Scientific Research Applications
1-acetyl-3-hydroxypyridin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties. It is also used in the development of metal chelators for biological applications.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer. Its ability to chelate metal ions makes it a candidate for the treatment of conditions involving metal ion dysregulation.
Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1-acetyl-3-hydroxypyrid-2-one involves its ability to interact with metal ions and biological molecules. The hydroxyl and acetyl groups enable the compound to form stable complexes with metal ions, which can modulate their biological activity. This chelation process can inhibit metal-catalyzed oxidative reactions, thereby reducing oxidative stress and protecting cells from damage.
In biological systems, 1-acetyl-3-hydroxypyrid-2-one can interact with enzymes and receptors, influencing various biochemical pathways. For example, its antioxidant properties can protect neurons from oxidative damage, making it a potential therapeutic agent for neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxypyridine: Similar to 1-acetyl-3-hydroxypyrid-2-one but lacks the acetyl group. It is used as a precursor in the synthesis of various pyridone derivatives.
1-Hydroxy-3-hydroxypyrid-2-one: Similar structure but with a hydroxyl group at the 1-position instead of an acetyl group. It has different reactivity and biological properties.
1-Acetyl-2-hydroxypyrid-3-one: Isomeric compound with the hydroxyl and acetyl groups at different positions. It exhibits different chemical and biological behavior.
Uniqueness
1-acetyl-3-hydroxypyridin-2-one is unique due to the specific positioning of the acetyl and hydroxyl groups on the pyridine ring. This arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to chelate metal ions and modulate oxidative stress sets it apart from other similar compounds.
Properties
Molecular Formula |
C7H7NO3 |
|---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
1-acetyl-3-hydroxypyridin-2-one |
InChI |
InChI=1S/C7H7NO3/c1-5(9)8-4-2-3-6(10)7(8)11/h2-4,10H,1H3 |
InChI Key |
IFMPLEKNXYHLQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=CC=C(C1=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

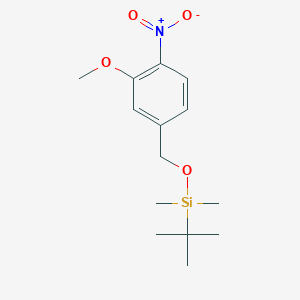
![Ethanone,1-[5,6,7,8-tetrahydro-3-(trifluoromethyl)imidazo[1,5-a]pyrazin-1-yl]-](/img/structure/B8539116.png)
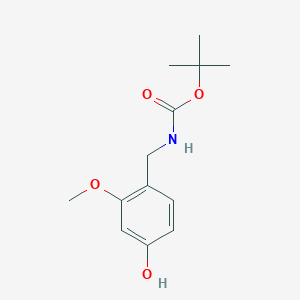
![Methyl 2-chlorothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B8539128.png)
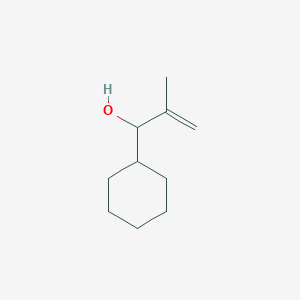
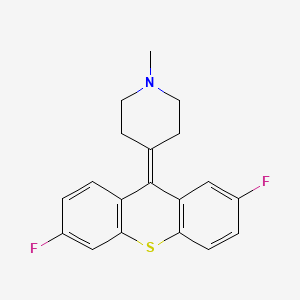
![N-[N'-(2,2,2-Trifluoroethyl)carbamimidoyl]thiourea](/img/structure/B8539150.png)
![2-[(3-Nitro-2-pyridinyl)amino]acetamide](/img/structure/B8539161.png)
![(2-Ethyl-[1,3]dioxolan-2-yl)-acetonitrile](/img/structure/B8539167.png)

